5-Methyl-3-phenyl-1,2-oxazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

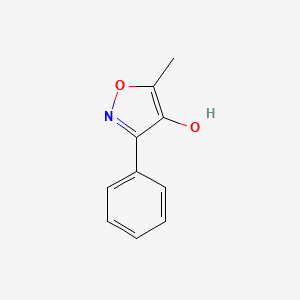

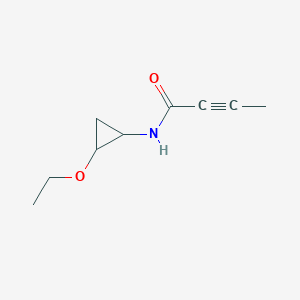

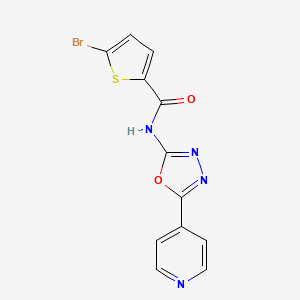

5-Methyl-3-phenyl-1,2-oxazol-4-ol is a chemical compound with the molecular formula C10H9NO2 . It is also known as 4-Isoxazolol, 5-methyl-3-phenyl- .

Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of 5-Methyl-3-phenyl-1,2-oxazol-4-ol would include these elements, along with a methyl group attached to the 5th position and a phenyl group attached to the 3rd position .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-3-phenyl-1,2-oxazol-4-ol include a molecular weight of 175.18 . More specific properties such as melting point, boiling point, and density were not found in the sources I retrieved.Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- The synthesis and characterization of novel compounds related to oxazoles have been extensively studied. For example, Ahmed et al. (2016) discussed the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, including structural analyses and cytotoxicity assays, highlighting the chemical versatility of oxazole derivatives (Ahmed et al., 2016).

Template for Synthesis :

- 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, a compound structurally similar to 5-Methyl-3-phenyl-1,2-oxazol-4-ol, has been used as a versatile template for synthesizing various oxazoles. This demonstrates the potential of oxazol-4-ol derivatives in synthetic organic chemistry (Misra & Ila, 2010).

Potential Medical Applications :

- While direct studies on 5-Methyl-3-phenyl-1,2-oxazol-4-ol in medical contexts are limited, related compounds have been examined for their medical potential. For instance, Harrison et al. (2001) explored a neurokinin-1 receptor antagonist with a triazole structure for clinical applications in treating emesis and depression (Harrison et al., 2001).

Physical and Chemical Properties :

- Studies on oxazolidines, a closely related class of compounds, have focused on their physical properties, such as enthalpies of combustion and vaporization. This research provides insights into the thermodynamic properties of similar oxazole derivatives (Gudiño et al., 1998).

Catalytic and Chemical Reactions :

- Oxazoles and their derivatives have been explored in various catalytic and chemical reactions. Saleem et al. (2014) discussed the use of triazole-based organochalcogen ligand complexes in catalysis, showcasing the reactivity and utility of such compounds in chemical synthesis (Saleem et al., 2014).

Direcciones Futuras

The future directions for research on 5-Methyl-3-phenyl-1,2-oxazol-4-ol and similar oxazole derivatives could involve further exploration of their synthesis methods and biological activities . Given the wide range of biological activities exhibited by oxazole derivatives, they may have potential applications in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Oxazole derivatives have been associated with a range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with oxazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

5-methyl-3-phenyl-1,2-oxazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-10(12)9(11-13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZWHWOBEFSFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-1,2-oxazol-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2966616.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![6-Methoxy-N-phenylbenzo[d]thiazol-2-amine](/img/structure/B2966623.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)

![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)